2-Amino-N-(8-(p-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide
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Overview
Description
2-Amino-N-(8-(p-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrimidine ring with a nortropane moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(8-(p-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the nortropane moiety: This step involves the alkylation of the pyrimidine ring with a nortropane derivative, often using a strong base like sodium hydride (NaH) to facilitate the reaction.
Attachment of the p-chlorobenzyl group: This is typically done through a nucleophilic substitution reaction, where the p-chlorobenzyl chloride reacts with the amine group on the nortropane moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(8-(p-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the p-chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Nucleophiles (amines, thiols), organic solvents, moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-Amino-N-(8-(p-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(8-(p-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole derivatives: These compounds share a similar aminothiazole scaffold and have been studied for their anticancer and antimicrobial activities.
Pyrimidine derivatives: Compounds like 2,4-diaminopyrimidine have similar structural features and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
What sets 2-Amino-N-(8-(p-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide apart is its unique combination of a pyrimidine ring with a nortropane moiety and a p-chlorobenzyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
76351-84-3 |
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Molecular Formula |
C20H24ClN5O2 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-amino-N-[8-[(4-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H24ClN5O2/c1-28-19-17(10-23-20(22)25-19)18(27)24-14-8-15-6-7-16(9-14)26(15)11-12-2-4-13(21)5-3-12/h2-5,10,14-16H,6-9,11H2,1H3,(H,24,27)(H2,22,23,25) |
InChI Key |
LSLVJNSJMRHPLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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